Gentianine

説明

This compound has been reported in Hunteria zeylanica, Swertia ciliata, and other organisms with data available.

from Gentiana macrophylla

Structure

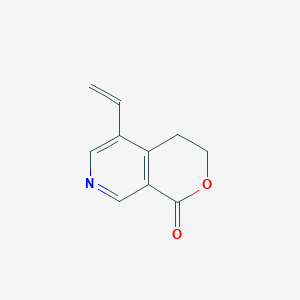

2D Structure

3D Structure

特性

IUPAC Name |

5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNZYFAJQPLJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC2=C1CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963141 | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439-89-4 | |

| Record name | Gentianine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the origins and natural sources of Gentianine?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianine, a pyridine-derived monoterpene alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the origins, natural sources, and biosynthetic pathways of this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols for isolation and analysis, and visualizes key pathways to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound (5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one) is a crystalline solid first isolated in 1944 from Gentiana kirilowi[1]. It is recognized as an active metabolite of the secoiridoid glycosides swertiamarin and gentiopicroside, which are abundant in various medicinal plants[2][3]. The pharmacological significance of this compound is underscored by its reported anti-inflammatory, antidiabetic, antipyretic, sedative-hypnotic, and diuretic effects[3]. This guide delves into the botanical and fungal origins of this compound, its biosynthetic formation, and the methodologies employed for its study.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Gentianaceae family, a large family of flowering plants distributed worldwide in temperate and alpine regions[3][4][5]. It has also been identified in other plant families and has been reported to be produced by certain endophytic fungi.

Plant Sources

The primary plant sources of this compound are species within the genus Gentiana, which comprises over 300 species[4]. In addition to the Gentiana genus, this compound has been isolated from other plants, including:

-

Fenugreek (Trigonella foenum-graecum) : A well-known medicinal and culinary herb, fenugreek seeds contain a variety of pyridine alkaloids, including this compound[3][6][7].

-

Strychnos species : Notably Strychnos angolensis and Strychnos xantha have been reported to contain this compound[1].

-

Hunteria zeylanica : This plant species is another documented source of this compound[8].

-

Swertia species : Such as Swertia ciliata, are known to contain this compound, often alongside its precursor, swertiamarin[8].

Fungal Sources

Endophytic fungi, which reside within the tissues of living plants, have been identified as potential producers of bioactive compounds, sometimes including the same metabolites as their host plants. Research has indicated that endophytic fungi isolated from Gentiana species can produce gentiopicroside, a direct precursor to this compound[9]. This suggests that these microorganisms may also be a source of this compound or could be engineered for its production.

Quantitative Data on this compound and its Precursors

The concentration of this compound and its primary precursors, gentiopicroside and swertiamarin, can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Gentiana scabra / Gentiana root | Root | Gentiopicroside | 0.9 - 9.8% | [2] |

| Swertia herb | Aerial parts | Swertiamarin | 2 - 10% | [2] |

| Gentiana macrophylla | Root | Gentiopicroside | Not specified | [4] |

| Gentiana macrophylla | Root | Swertiamarin | Not specified | [4] |

| Gentiana macrophylla | Root | Loganic Acid | Not specified | [4] |

| Gentiana straminea | Aerial and Underground Parts | Gentiopicroside | Varies | [9] |

| Gentiana straminea | Aerial and Underground Parts | Swertiamarin | Varies | [9] |

| Gentiana straminea | Aerial and Underground Parts | Loganic Acid | Varies | [9] |

| Trigonella foenum-graecum (Fenugreek) | Seeds | Alkaloids (total) | ~1.8 - 35% | [3][10] |

| Gentiana lutea | Leaves | Swertiamarin | Up to 5.17 mg/g DW | [11] |

| Gentiana ornata | Whole Plant | Swertiamarin | 0.109 ± 0.013 mg/g | [12] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the secoiridoid pathway in plants. It is not synthesized de novo but is rather a metabolic product of the enzymatic hydrolysis of secoiridoid glucosides, primarily gentiopicroside and swertiamarin[2].

The key steps in the formation of this compound are:

-

Formation of Secoiridoids : The pathway begins with the formation of loganic acid, which is then methylated to form loganin. Secologanin is subsequently formed from loganin[2].

-

Glycosylation : Secologanin is glycosylated to form secoiridoid glucosides like gentiopicroside and swertiamarin.

-

Enzymatic Hydrolysis : The crucial step in this compound formation is the hydrolysis of these glucosides by the enzyme β-glucosidase . This enzymatic action cleaves the glucose moiety, leading to an unstable aglycone.

-

Intramolecular Rearrangement : The resulting aglycone undergoes a series of intramolecular rearrangements to form the stable pyridine alkaloid structure of this compound.

Studies have shown that the enzymatic hydrolysis of swertiamarin can selectively yield this compound N-oxide, which can then be converted to this compound[2]. The antidiabetic effect of swertiamarin is believed to be due to its active metabolite, this compound[13][14].

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Experimental Protocols

The extraction, isolation, and characterization of this compound require a series of well-defined experimental procedures. The following sections outline generalized protocols based on established methodologies for the analysis of phytochemicals from Gentiana species and other plant sources.

Extraction of this compound and its Precursors

Objective: To extract this compound and its secoiridoid precursors from plant material.

Methodology:

-

Sample Preparation :

-

Collect the desired plant material (e.g., roots, rhizomes, or aerial parts).

-

Dry the plant material in a well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction :

-

Weigh a known amount of the powdered plant material.

-

Macerate or reflux the powder with a suitable solvent. Methanol is a commonly used solvent for the extraction of these compounds due to their polarity[9].

-

The ratio of solvent to sample is typically in the range of 10:1 to 20:1 (v/w).

-

The extraction is usually carried out for a period of 24-48 hours with occasional shaking or stirring for maceration, or for a shorter duration (e.g., 2-4 hours) for reflux.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum recovery.

-

-

Filtration and Concentration :

-

Combine the extracts and filter through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Liquid-Liquid Partitioning :

-

Dissolve the crude extract in a water-methanol mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of its components. This compound and its glycosidic precursors are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

-

Column Chromatography :

-

Subject the enriched fraction to column chromatography over silica gel or a macroporous adsorption resin[15].

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization under UV light.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

For final purification, fractions containing this compound can be subjected to preparative HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape[4].

-

Characterization and Quantification of this compound

Objective: To confirm the identity and determine the quantity of this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution of water (often with 0.1% phosphoric acid) and acetonitrile is commonly used[4].

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detector set at approximately 240 nm[4].

-

Quantification : Use a calibration curve prepared from a certified reference standard of this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Sample Preparation : Derivatization may be necessary for non-volatile compounds. For volatile compounds, headspace analysis can be employed[16][17].

-

Column : A capillary column such as HP-5MS is often used[17].

-

Carrier Gas : Helium.

-

Injector and Detector Temperatures : Optimized based on the analyte's properties.

-

Mass Spectrometry : Operated in scan mode to obtain mass spectra for identification by comparison with spectral libraries (e.g., NIST) and in selected ion monitoring (SIM) mode for quantification.

-

-

Spectroscopic Methods :

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula.

-

Visualizing the Experimental Workflow

The following diagram provides a general workflow for the extraction, isolation, and analysis of this compound.

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

This compound is a significant monoterpene alkaloid with a widespread occurrence in the plant kingdom, particularly within the Gentianaceae family. Its biosynthesis from common secoiridoid glucosides highlights a key metabolic pathway in these plants. The methodologies for its extraction, isolation, and characterization are well-established, relying on standard phytochemical techniques. This guide provides a foundational understanding for researchers and professionals, aiming to stimulate further investigation into the pharmacological potential and sustainable production of this compound. Future research may focus on elucidating the complete biosynthetic pathway, exploring a wider range of natural sources, and optimizing extraction and synthesis protocols for higher yields.

References

- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gssrr.org [gssrr.org]

- 11. Optimization of Swertiamarin and Isogentisin Extraction from Gentiana lutea L. Leaves by Response Surface Methodology [mdpi.com]

- 12. nepjol.info [nepjol.info]

- 13. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-diabetic activity of swertiamarin is due to an active metabolite, this compound, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. journalssystem.com [journalssystem.com]

- 17. journalssystem.com [journalssystem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Gentianine

This document provides a comprehensive overview of the pyridine-derived alkaloid this compound, from its initial discovery to modern isolation techniques and known biological activities. It is intended to serve as a technical resource, presenting detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.

Discovery and Occurrence

This compound (C₁₀H₉NO₂) is a monoterpene alkaloid first isolated in 1944 by N.F. Proskurnina from the roots of Gentiana kirilowi[1][2][3]. Since its initial discovery, the presence of this compound has been confirmed in a variety of other plant species across several families, highlighting its distribution in the plant kingdom.

Subsequent research has identified this compound in other species of the Gentianaceae family, such as Gentiana macrophylla, Gentiana scabra, and Swertia japonica[1][2][4]. Its occurrence is not limited to this family; it has also been isolated from fenugreek (Trigonella foenum-graecum), and various species of the Strychnos genus, including Strychnos angolensis and Strychnos xantha[2][5]. The biosynthesis of this compound is understood to be derived from secoiridoids, such as gentiopicroside and swertiamarin, through enzymatic hydrolysis[1].

Physicochemical Properties

This compound is a crystalline solid with well-defined chemical and physical properties.[2] It is classified as a pyranopyridine, a lactone, and a pyridine alkaloid[1][6]. Its basic nature allows it to form salts, such as the hydrochloride salt, when treated with acids[2].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [2][7][8] |

| Molar Mass | 175.187 g·mol⁻¹ | [2][8] |

| Melting Point | 82–83 °C | [2][3][8] |

| Boiling Point | 386.5 ± 42.0 °C at 760 mmHg | [8] |

| Appearance | Needles from ether or petroleum ether | [3] |

| UV max (in Ethanol) | 220 nm (log ε 4.38) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| CAS Number | 439-89-4 | [2][6] |

Isolation Methodologies

The isolation of this compound from plant sources typically involves classical alkaloid extraction techniques followed by chromatographic purification. Modern methods like high-performance countercurrent chromatography (HPCCC) have also been applied for efficient separation of phytochemicals from Gentiana species[9].

General Experimental Protocol: Acid-Base Extraction

This protocol describes a generalized acid-base extraction method for isolating this compound from dried plant material, adapted from standard alkaloid extraction principles.

Materials:

-

Dried and powdered plant material (e.g., roots of Gentiana scabra)

-

Methanol or Ethanol

-

10% Acetic Acid in water (v/v)

-

Ammonium Hydroxide solution (or Sodium Carbonate)

-

Dichloromethane or Chloroform

-

Anhydrous Sodium Sulfate

-

Silica gel for chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Maceration and Extraction: Macerate 1 kg of finely powdered dried plant material in 5 L of methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 500 mL of 10% aqueous acetic acid. This step protonates the basic nitrogen of this compound, rendering it soluble in the aqueous acidic solution.

-

Defatting: Extract the acidic solution three times with 250 mL portions of dichloromethane to remove non-polar compounds like fats, waxes, and chlorophyll. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding ammonium hydroxide solution. This deprotonates the this compound, converting it back to its free base form, which is soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution four times with 250 mL portions of dichloromethane. The this compound will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Purification: Purify the crude alkaloid fraction using column chromatography on silica gel. Elute with a solvent system of increasing polarity (e.g., a gradient of methanol in chloroform) to isolate this compound. Monitor fractions using Thin Layer Chromatography (TLC).

-

Crystallization: Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from ether or petroleum ether to obtain pure this compound needles[3].

Isolation Yields

The yield of this compound can vary significantly depending on the plant source.

| Plant Source | Plant Part | Yield (%) | Reference |

| Swertia japonica | Whole Herb | 0.76 | [4] |

| Gentiana axillariflora | Root | 0.15 | [4] |

| Gentiana scabra | Root | 0.05 | [4] |

Experimental Workflow Visualization

Caption: Workflow for the acid-base extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been studied for a range of pharmacological activities, including anti-inflammatory, diuretic, and neuroprotective effects.[2][5][10]

Anti-inflammatory Activity

A key mechanism of this compound's anti-inflammatory action involves the modulation of critical signaling pathways. Research has shown that this compound can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. This effect is believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses[1][10].

Diuretic Activity

Studies in rat models have demonstrated the diuretic properties of this compound. Oral administration leads to a dose-dependent increase in urine output and the excretion of electrolytes (Na⁺, K⁺, Cl⁻).

| Treatment Group | Dosage (mg/kg) | Increase in Urine Flow (%) | p-value |

| This compound | 100 | 211 | <0.02 |

| G. olivieri Ethanolic Extract | 250 | 217 | <0.02 |

| G. olivieri Aqueous Extract | 250 | 242.89 | <0.01 |

| Furosemide (Standard) | 100 | 454 | <0.001 |

| Data adapted from a study on the diuretic activity in rats[1]. |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. This compound | 439-89-4 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Detection and Isolation of an Alkaloid this compound from Japanese Gentianaceous Plants [jstage.jst.go.jp]

- 5. This compound | CAS:439-89-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C10H9NO2 | CID 354616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. Efficient methods for isolating five phytochemicals from Gentiana macrophylla using high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gentianine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianine, a pyridine-derived monoterpene alkaloid, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. First isolated from plants of the Gentiana genus, it has since been identified in various other plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Particular focus is placed on its anti-inflammatory and anti-diabetic properties, with detailed descriptions of the underlying signaling pathways and the experimental protocols used to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Chemical Structure and Identification

This compound is chemically known as 5-Ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one. Its structure consists of a pyran ring fused to a pyridine ring, with a vinyl group attached to the pyridine moiety.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 5-Ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |

| Chemical Formula | C₁₀H₉NO₂[1] |

| CAS Number | 439-89-4[1] |

| Molecular Weight | 175.18 g/mol [1] |

| SMILES | C=CC1=CN=CC2=C1CCOC2=O |

| InChI | InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 |

Physicochemical Properties

This compound is a crystalline solid that is soluble in various organic solvents. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Melting Point | 82-83 °C | [2] |

| Boiling Point (Predicted) | 386.5 ± 42.0 °C at 760 mmHg | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | |

| pKa (Predicted) | 3.62 ± 0.20 | |

| XLogP3 | 1.5 | |

| Topological Polar Surface Area | 39.2 Ų |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its anti-inflammatory and anti-diabetic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data:

| Assay | Model | Effect | Value | Reference |

| Inhibition of TNF-α production | LPS-challenged Sprague-Dawley rats | ED₅₀ | 37.7 mg/kg (oral administration) | [3][4] |

| Inhibition of IL-6 production | LPS-challenged Sprague-Dawley rats | ED₅₀ | 38.5 mg/kg (oral administration) | [3][4] |

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-diabetic Activity

This compound has been identified as an active metabolite of Swertiamarin and demonstrates anti-diabetic properties by modulating the expression of key genes involved in glucose metabolism and adipogenesis.

This compound's anti-diabetic effects are primarily attributed to its ability to upregulate the gene expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Glucose Transporter type 4 (GLUT-4), and Adiponectin in adipocytes. PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for insulin-sensitizing drugs. Activation of PPAR-γ leads to the transcription of genes that promote insulin sensitivity and glucose uptake. By increasing the expression of PPAR-γ, this compound initiates a cascade that enhances the expression of GLUT-4, the primary insulin-responsive glucose transporter in adipose tissue and muscle, and Adiponectin, an adipokine that improves insulin sensitivity and has anti-inflammatory properties.

Caption: Upregulation of PPAR-γ, GLUT-4, and Adiponectin by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is used to evaluate the in vivo anti-inflammatory and anti-arthritic activity of this compound.

Caption: Experimental workflow for FCA-induced arthritis in rats.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Rats

This in vivo assay is used to assess the acute anti-inflammatory effects of this compound by measuring its impact on cytokine release.

Caption: Protocol for LPS-induced cytokine production in rats.

3T3-L1 Adipocyte Differentiation and Gene Expression Analysis

This in vitro model is used to investigate the effect of this compound on adipogenesis and the expression of genes related to glucose metabolism.[5][6][7][8]

Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anti-diabetic properties. Its mechanisms of action, involving the modulation of the NF-κB and PPAR-γ signaling pathways, make it a compelling candidate for further investigation and potential therapeutic development. The experimental protocols detailed in this guide provide a robust framework for researchers to build upon in their exploration of this compound's full pharmacological potential. Future studies should focus on elucidating more precise quantitative measures of its activity, such as in vitro IC₅₀ and EC₅₀ values, and exploring its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. chondrex.com [chondrex.com]

- 3. Effects of this compound on the production of pro-inflammatory cytokines in male Sprague-Dawley rats treated with lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Culture Academy [procellsystem.com]

- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

The Biosynthetic Pathway of Gentianine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianine, a pyridine-derived monoterpenoid alkaloid, is a significant bioactive compound found in various plant species, particularly within the Gentianaceae family. It is recognized as an active metabolite of key secoiridoid glycosides, such as gentiopicroside and swertiamarin, and exhibits a range of pharmacological activities, including anti-inflammatory, antidiabetic, and hypotensive effects. Understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and optimizing its production in plant systems. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final alkaloid structure. It consolidates current knowledge on the precursor molecules, key enzymatic steps, and proposed chemical transformations. Furthermore, this document presents quantitative data on precursor abundance and conversion yields, details key experimental methodologies for pathway elucidation, and provides visual diagrams of the biosynthetic route and experimental workflows to facilitate comprehension and further research.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-stage process that originates from the universal terpenoid pathway and culminates in the transformation of secoiridoid glycosides. The pathway can be broadly divided into three main stages:

Stage 1: Formation of the Monoterpene Precursor (Geraniol) The biosynthesis begins with the assembly of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] These precursors are synthesized in higher plants through two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] Geranyl diphosphate synthase (GPPS) then catalyzes the condensation of IPP and DMAPP to form the C10 compound, geranyl diphosphate (GPP).[2][3] Subsequently, geraniol synthase (GES) converts GPP into the monoterpene alcohol, geraniol, which serves as the foundational precursor for the secoiridoid backbone.[3]

Stage 2: Assembly of the Secoiridoid Core (Secologanin) Geraniol undergoes a series of complex enzymatic reactions to form the key secoiridoid, secologanin. This part of the pathway involves several critical enzymes:

-

Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol.[3]

-

Loganic acid O-methyltransferase (LAMT): This enzyme methylates loganic acid to form loganin.[1]

-

Secologanin Synthase (SLS): A crucial cytochrome P450-dependent enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to yield secologanin.[1][2]

The generally accepted sequence leads from geraniol to loganin and then to secologanin, which is the direct terpenoid precursor that condenses with tryptamine to form strictosidine, the gateway to terpenoid indole alkaloids. For this compound biosynthesis, secologanin is further processed into secoiridoid glycosides.

Stage 3: Conversion of Secoiridoid Glycosides to this compound While the complete enzymatic cascade from secologanin to this compound is not fully elucidated, substantial evidence indicates that this compound is a downstream metabolite of the bitter secoiridoid glycosides, gentiopicroside and swertiamarin.[1] The final conversion involves two key steps:

-

Glycosidic Bond Cleavage: The process is initiated by the enzymatic hydrolysis of the glucose moiety from gentiopicroside or swertiamarin. This reaction is catalyzed by β-glucosidase , which releases the unstable aglycone intermediate.[1]

-

Rearrangement and Cyclization: The aglycone intermediate is highly reactive. In the presence of a nitrogen source, such as ammonia (NH₃) or ammonium ions (NH₄⁺) available in the plant cell, the aglycone undergoes a non-enzymatic or enzyme-assisted rearrangement and cyclization to form the stable pyridine ring characteristic of this compound.[4] Studies have shown that the enzymatic hydrolysis of swertiamarin can yield this compound N-oxide, a direct precursor to this compound and its derivatives.[1]

Quantitative Data Summary

Quantitative analysis of the this compound pathway provides critical insights into precursor availability and reaction efficiencies. The following table summarizes key data gathered from the literature.

| Parameter | Value | Plant/System | Substrate | Notes | Reference |

| Precursor Content | |||||

| Gentiopicroside | 0.9 – 9.8% (dry weight) | Gentiana scabra Root | N/A | Represents a significant reservoir for this compound synthesis. | [1] |

| Swertiamarin | 2 – 10% (dry weight) | Swertia herb | N/A | A primary precursor in Swertia species. | [1] |

| Conversion Yield | |||||

| Enzymatic Hydrolysis | 81% Yield | In vitro enzymatic reaction | Swertiamarin | Yield of this compound N-oxide using β-glucosidase in the presence of hydroxylamine. | [1] |

| Enzyme Kinetics | |||||

| β-Glucosidase (representative) | Kₘ = 1.22 mM | Trichoderma reesei | Cellobiose | Kinetic values are highly dependent on enzyme source and substrate. | [5] |

| β-Glucosidase (representative) | Kₘ = 0.19 mM | Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | Demonstrates higher affinity for the synthetic substrate pNPG. | [5] |

Experimental Protocols

Elucidation of the this compound biosynthetic pathway relies on a combination of biochemical, molecular, and analytical techniques. Detailed methodologies for key experiments are provided below.

Protocol for Secologanin Synthase (SLS) Enzyme Assay

This protocol is adapted from methodologies used for characterizing cytochrome P450 enzymes like SLS from plant microsomal preparations or heterologous expression systems (e.g., yeast).

Objective: To measure the in vitro activity of Secologanin Synthase by monitoring the conversion of loganin to secologanin.

Materials:

-

Enzyme Source: Microsomal fraction isolated from Gentiana spp. cell cultures or a yeast (e.g., Saccharomyces cerevisiae) strain expressing the SLS gene.

-

Substrate: Loganin (typically 100-500 µM).

-

Cofactor: NADPH (typically 1-2 mM).

-

Reaction Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

Quenching Solution: Acetic acid or an organic solvent like ethyl acetate.

-

Analytical Equipment: UPLC-MS or HPLC-UV/MS system.

Procedure:

-

Enzyme Preparation:

-

If using plant tissue, isolate microsomal fractions via differential centrifugation.

-

If using a yeast expression system, harvest cells post-induction, lyse them (e.g., with glass beads), and prepare a crude extract or microsomal fraction.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, enzyme preparation (e.g., 50-100 µg of total protein), and loganin. Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH. The final reaction volume is typically 100-200 µL.

-

Run a negative control reaction without NADPH or with a heat-inactivated enzyme to account for non-enzymatic degradation.

-

-

Incubation and Termination:

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). For kinetic studies, take aliquots at multiple time points (e.g., 0, 10, 20, 30, 60 min).

-

Terminate the reaction by adding an equal volume of quenching solution (e.g., 10% acetic acid or ethyl acetate).

-

-

Product Extraction and Analysis:

-

If using ethyl acetate, vortex vigorously, centrifuge, and collect the organic layer. Evaporate the solvent and resuspend the residue in the mobile phase (e.g., 50% methanol).

-

Analyze the sample using UPLC-MS. Monitor the decrease of the loganin mass signal (m/z) and the appearance of the secologanin mass signal.

-

Quantify the product formation by comparing the peak area to a standard curve generated with authentic secologanin. Enzyme activity is typically expressed as pkat/mg protein or nmol/h/mg protein.

-

Protocol for β-Glucosidase Assay (Hydrolysis of Gentiopicroside)

This assay measures the activity of β-glucosidase using the natural substrate gentiopicroside.

Objective: To determine the rate of gentiopicroside hydrolysis by a plant protein extract.

Materials:

-

Enzyme Source: Crude or purified protein extract from Gentiana spp.

-

Substrate: Gentiopicroside (typically 1-5 mM).

-

Assay Buffer: 50 mM Sodium Acetate or Citrate buffer, pH 5.0.

-

Quenching Solution: 0.4 M Sodium Carbonate (Na₂CO₃) or by heat inactivation.

-

Analytical Equipment: HPLC-UV system.

Procedure:

-

Enzyme Preparation: Homogenize fresh plant tissue in an extraction buffer and prepare a crude protein extract through centrifugation.

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer and the enzyme extract. Pre-incubate at the assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding gentiopicroside to the desired final concentration.

-

-

Incubation and Termination:

-

Incubate the reaction for a set time (e.g., 60 minutes).

-

Terminate the reaction by adding the quenching solution (e.g., Na₂CO₃) to raise the pH and stop the enzyme, or by boiling the sample for 5 minutes.

-

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Inject the supernatant onto an HPLC-UV system equipped with a C18 column.

-

Monitor the decrease in the gentiopicroside peak area at its λmax (approx. 270 nm).

-

Calculate activity based on the amount of substrate consumed over time, determined from a standard curve.

-

Protocol for Isotopic Labeling Study

This protocol provides a general framework for tracing the incorporation of labeled precursors into this compound in vivo.

Objective: To confirm the biosynthetic precursors of this compound by feeding stable isotope-labeled compounds to plant tissue and analyzing the product.

Materials:

-

Plant Material: Gentiana spp. seedlings or sterile cell suspension cultures.

-

Labeled Precursor: e.g., [¹³C₅]-Geraniol, [D₂]-Loganic acid, or another hypothesized intermediate.

-

Culture Medium: Appropriate liquid medium for cell suspensions (e.g., Murashige and Skoog) or sterile water/buffer for seedlings.

-

Extraction Solvents: Methanol, Ethyl Acetate.

-

Analytical Equipment: High-resolution LC-MS (e.g., Q-TOF) and NMR spectrometer.

Procedure:

-

Precursor Administration:

-

Dissolve the stable isotope-labeled precursor in a minimal amount of a compatible solvent (e.g., ethanol or DMSO) and add it to the sterile plant culture medium to a final concentration of 50-200 µM.

-

Run a parallel control culture fed with an equivalent amount of the unlabeled precursor.

-

-

Incubation:

-

Incubate the cultures under standard growth conditions (e.g., 25°C, continuous light) for a period ranging from 24 hours to 7 days, depending on the expected metabolic rate.

-

-

Metabolite Extraction:

-

Harvest the plant cells or tissues by filtration or centrifugation.

-

Perform a comprehensive metabolite extraction, for example, using a methanol/ethyl acetate solvent system.

-

Dry the extract and resuspend it in a suitable solvent for analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracts using high-resolution LC-MS.

-

Compare the mass spectra of this compound from the labeled and unlabeled experiments. Look for a mass shift in the this compound peak corresponding to the number of isotopes incorporated from the precursor. For example, feeding [¹³C₅]-Geraniol should result in a this compound molecule that is +5 Da heavier than the unlabeled version.

-

-

NMR Analysis (Optional but Recommended):

-

If sufficient material can be isolated, purify the labeled this compound using preparative HPLC.

-

Acquire ¹³C-NMR or ²H-NMR spectra. The resulting spectra will show enhanced signals at the specific carbon or hydrogen positions where the isotopes were incorporated, definitively confirming the metabolic fate of the precursor's atoms.

-

Visualizations

Diagram of the this compound Biosynthetic Pathway

Caption: Overview of the biosynthetic pathway leading to this compound.

Experimental Workflow for Pathway Elucidation

Caption: Integrated workflow for identifying and validating enzymes in a biosynthetic pathway.

References

Review of the literature on the ethnobotanical uses of Gentianine-containing plants.

An In-depth Technical Guide on the Ethnobotanical Uses of Gentianine-Containing Plants for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monoterpene alkaloid, is a significant bioactive compound found predominantly in plants of the Gentianaceae family, notably within the genera Gentiana, Swertia, and Enicostemma. For centuries, these plants have been cornerstones of traditional medicine systems worldwide, including Traditional Chinese Medicine, Ayurveda, and European folk medicine. This technical guide provides a comprehensive review of the ethnobotanical uses of this compound-containing plants, with a focus on their traditional applications, and delves into the modern pharmacological studies that have begun to validate these uses. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to support further research and drug development.

Introduction to this compound and its Botanical Sources

This compound is a crystalline, bitter alkaloid that contributes to the characteristic taste and therapeutic properties of many plants in the Gentianaceae family. It is often found alongside other bioactive compounds such as iridoids (e.g., gentiopicroside, swertiamarin), xanthones, and flavonoids, which can act synergistically to produce the observed medicinal effects. This compound itself is an active metabolite of swertiamarin.

The primary plant families and genera known to contain this compound include:

-

Gentianaceae Family:

-

Gentiana (Gentian): This genus comprises around 400 species. The roots and rhizomes are the most commonly used parts in traditional medicine. Species such as Gentiana lutea (yellow gentian), Gentiana scabra, and Gentiana macrophylla are frequently cited for their medicinal properties.

-

Swertia (Felwort): This genus includes species like Swertia chirayita, which is a well-known medicinal herb in the Himalayas. It is used in Ayurveda and other traditional systems to treat a wide array of ailments.

-

Enicostemma: Enicostemma littorale is a perennial herb used in Indian traditional medicine as a bitter tonic and for the treatment of diabetes and other conditions.

-

Ethnobotanical Uses: A Global Perspective

The traditional applications of this compound-containing plants are diverse, reflecting their widespread geographical distribution. The most prominent uses are related to their bitter taste, which is believed to stimulate digestion and act as a general tonic.

Table 1: Summary of Ethnobotanical Uses of Key this compound-Containing Plant Genera

| Genus | Traditional Use | Geographic Region of Use | Plant Parts Used |

| Gentiana | Digestive aid, appetite stimulant, treatment for liver and gallbladder disorders, anti-inflammatory, fever reducer, treatment for wounds and sore throat. | Europe, Asia (especially China) | Roots, Rhizomes |

| Swertia | Treatment of liver disorders, malaria, diabetes, fever, and gastrointestinal issues. | Himalayas, India, China, Japan | Whole plant, Roots |

| Enicostemma | Bitter tonic, carminative, fever reducer, treatment for diabetes, rheumatism, and skin diseases. | India | Whole plant |

Pharmacological Activities and Underlying Mechanisms

Modern scientific research has begun to investigate the pharmacological basis for the traditional uses of this compound-containing plants. This compound itself has been shown to possess a range of biological activities.

Anti-inflammatory Activity

Traditional Context: Many Gentiana and Swertia species are used traditionally to treat inflammatory conditions such as arthritis and skin inflammation.

Scientific Evidence: Studies have shown that this compound exhibits anti-inflammatory effects. For example, it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). This effect is believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway: this compound's Anti-inflammatory Action

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antidiabetic Activity

Traditional Context: Enicostemma littorale and Swertia chirayita are well-known in Ayurvedic medicine for their use in managing diabetes.

Scientific Evidence: this compound, as the active metabolite of swertiamarin, has been shown to have antidiabetic properties. It promotes adipogenesis and enhances glucose uptake in adipocytes. This is achieved by upregulating the gene expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin.

Signaling Pathway: this compound's Antidiabetic Action

Caption: this compound's role in upregulating genes for glucose metabolism.

Hepatoprotective Activity

Traditional Context: Many Gentiana and Swertia species are traditionally used as liver tonics and for treating liver ailments.

Scientific Evidence: While many crude extracts of Gentiana species show hepatoprotective effects, some studies suggest that other compounds, such as isoorientin, may be the primary active constituents in this regard. Further research is needed to elucidate the specific role of this compound in hepatoprotection.

Experimental Methodologies

The following sections outline the general experimental protocols for the extraction, isolation, and pharmacological evaluation of this compound. It should be noted that specific parameters may vary depending on the plant material and the specific research objectives.

Extraction and Isolation of this compound

Experimental Workflow: Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

-

Preparation of Plant Material: The plant material (e.g., roots of Gentiana macrophylla) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components into fractions.

-

Isolation and Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of this compound in plant extracts.

Protocol:

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

HPLC Analysis: The analysis is typically performed on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid). Detection is carried out using a UV detector at a wavelength of approximately 254 nm.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

In Vitro Anti-inflammatory Assay

Protocol:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Inflammatory Markers: After a further incubation period (e.g., 24 hours), the cell supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

The ethnobotanical uses of this compound-containing plants are well-documented and provide a strong basis for modern pharmacological research. Scientific studies have started to validate the traditional claims, particularly in the areas of anti-inflammatory and antidiabetic activities. The mechanisms of action appear to involve key signaling pathways such as NF-κB and PPAR-γ.

However, there are several gaps in the current literature that present opportunities for future research:

-

Quantitative Analysis: There is a need for more comprehensive studies to quantify the this compound content in a wider range of plant species and to investigate how factors such as geographical location, harvesting time, and processing methods affect its concentration.

-

Bioavailability and Metabolism: Further research is required to understand the bioavailability and metabolic fate of this compound in humans.

-

Clinical Trials: While preclinical studies are promising, well-designed clinical trials are necessary to establish the safety and efficacy of this compound and this compound-containing extracts in humans for various therapeutic applications.

-

Synergistic Effects: The therapeutic effects of the whole plant extracts are likely due to the synergistic interactions of multiple compounds. Future studies should explore the interplay between this compound and other phytochemicals present in these plants.

What are the initial studies on the pharmacological potential of Gentianine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianine, a monoterpene alkaloid first isolated in 1944 from Gentiana kirilowi, has emerged as a compound of significant interest in pharmacological research.[1] Found in various plant species, including those of the Gentiana and Strychnos genera, this compound is also an active metabolite of swertiamarin, a compound prevalent in medicinal plants used in traditional medicine.[1][2][3] Initial studies have unveiled a spectrum of pharmacological activities, positioning this compound as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational research into the pharmacological potential of this compound, with a focus on its anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various preclinical models. A key mechanism underlying this activity is its ability to suppress the production of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

| Model System | Parameter | Treatment | Dosage | Effect | ED50 | Reference |

| Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | Serum TNF-α | This compound (oral) | 10-100 mg/kg | Suppression of LPS-induced increase | 37.7 mg/kg | [3][4] |

| Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | Serum IL-6 | This compound (oral) | 10-100 mg/kg | Suppression of LPS-induced increase | 38.5 mg/kg | [3][4] |

Experimental Protocols

LPS-Induced Inflammation in Rats

This model is utilized to assess the in vivo anti-inflammatory activity of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are orally administered with this compound at doses ranging from 10 to 100 mg/kg.

-

After a set period, rats are challenged with an intraperitoneal (i.p.) injection of bacterial LPS (100 µg/kg).[3][4]

-

Blood samples are collected at specified time points post-LPS challenge.

-

Serum is separated by centrifugation.

-

Levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum are quantified using appropriate immunoassays (e.g., ELISA).[4]

-

-

Endpoint: The dose-dependent suppression of LPS-induced increases in serum TNF-α and IL-6 levels is measured to determine the anti-inflammatory efficacy of this compound, including the calculation of the half-maximal effective dose (ED50).[3][4]

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is a well-established method for inducing chronic inflammation and is often used to screen for anti-arthritic drugs.

-

Animals: Susceptible rat strains (e.g., Lewis or Sprague-Dawley rats).

-

Procedure:

-

Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, into the footpad or at the base of the tail.[2][5][6]

-

The development of arthritis is monitored over several days to weeks, characterized by paw swelling, erythema, and joint stiffness.

-

This compound is administered orally at various doses during the course of the disease.

-

The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs of inflammation.

-

At the end of the study, histological analysis of the joints can be performed to evaluate inflammatory cell infiltration, pannus formation, and bone erosion.

-

-

Endpoint: The ability of this compound to reduce paw swelling, improve clinical scores, and mitigate histological damage is evaluated to determine its anti-arthritic potential.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7] By suppressing the NF-κB pathway, this compound effectively downregulates the production of these key inflammatory mediators.

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Anti-diabetic Activity

This compound has been identified as the active metabolite responsible for the anti-diabetic effects of swertiamarin.[5] Its mechanism of action involves the modulation of key genes involved in glucose metabolism and adipogenesis.

Experimental Protocols

3T3-L1 Adipocyte Differentiation Assay

The 3T3-L1 cell line is a widely used in vitro model to study adipogenesis and the effects of compounds on fat cell differentiation and metabolism.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium.

-

Differentiation Induction:

-

Once the cells reach confluence, differentiation is induced by treating them with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[8]

-

After a few days, the medium is replaced with a maintenance medium containing insulin.

-

-

Treatment: this compound is added to the culture medium during the differentiation process at various concentrations.

-

Assessment of Adipogenesis:

-

Oil Red O Staining: Differentiated adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.

-

Gene Expression Analysis: The expression levels of key adipogenic and glucose metabolism-related genes are measured using quantitative real-time PCR (qRT-PCR).

-

-

Endpoint: The effect of this compound on adipogenesis is determined by the extent of lipid accumulation and the changes in the mRNA expression of target genes.

Signaling Pathways

The anti-diabetic effect of this compound is primarily mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) gene expression.[5] PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for anti-diabetic drugs. Activation of PPAR-γ leads to the increased expression of downstream target genes involved in glucose uptake and insulin sensitivity, such as Glucose Transporter Type 4 (GLUT-4) and Adiponectin .[5]

Figure 2: this compound's Upregulation of the PPAR-γ Pathway.

Anti-cancer Activity

Preliminary studies suggest that this compound possesses anti-cancer properties, although the data is less extensive compared to its anti-inflammatory and anti-diabetic effects. Research indicates that extracts from plants containing this compound can induce cell death in cancer cells.

Quantitative Data on Anti-cancer Effects

While specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely available in a consolidated format, related research on plant extracts containing this compound and other structurally similar compounds provides a basis for its potential efficacy. The following table is a representative example of how such data would be presented.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Lung Carcinoma | This compound | Data not available | - | - |

| HeLa | Cervical Cancer | This compound | Data not available | - | - |

| MCF-7 | Breast Cancer | This compound | Data not available | - | - |

| HepG2 | Liver Cancer | This compound | Data not available | - | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

Endpoint: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathways

The anti-cancer activity of this compound is thought to be mediated through the induction of apoptosis , or programmed cell death. This process involves a cascade of molecular events that lead to the dismantling of the cell. Key signaling pathways that could be involved include the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases. Some studies on extracts containing this compound suggest a caspase-independent and mitochondria-modulated cell death mechanism.[3][4]

Figure 3: Putative Apoptotic Pathway Induced by this compound.

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant activities.

Experimental Protocols

In Vitro Neuroprotection Assays

These assays utilize neuronal cell cultures to assess the protective effects of compounds against various neurotoxic insults.

-

Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are used.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents that mimic pathological conditions, such as:

-

Oxidative stress: Hydrogen peroxide (H₂O₂), rotenone.

-

Excitotoxicity: Glutamate, NMDA.

-

Inflammation: Lipopolysaccharide (LPS).

-

-

Treatment: Cells are pre-treated or co-treated with this compound at various concentrations.

-

Assessment of Neuroprotection:

-

Cell Viability Assays (e.g., MTT, LDH release): To measure the extent of cell death.

-

Measurement of Reactive Oxygen Species (ROS): To assess the antioxidant effect.

-

Analysis of Apoptotic Markers: To determine the effect on programmed cell death.

-

-

Endpoint: The ability of this compound to increase cell viability, reduce ROS levels, and inhibit apoptosis in the presence of a neurotoxin indicates its neuroprotective potential.

Signaling Pathways

The neuroprotective effects of this compound are likely linked to its ability to mitigate oxidative stress . This can be achieved through the upregulation of endogenous antioxidant defense mechanisms, potentially involving the Nrf2/HO-1 pathway . Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Figure 4: Experimental Workflow for Assessing Neuroprotection.

Conclusion and Future Directions

The initial pharmacological studies on this compound have revealed a multifaceted therapeutic potential, with compelling evidence for its anti-inflammatory and anti-diabetic activities. The underlying mechanisms, primarily involving the modulation of the NF-κB and PPAR-γ signaling pathways, provide a solid foundation for further investigation. The preliminary findings on its anti-cancer and neuroprotective effects are also promising and warrant more in-depth exploration.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Comprehensive in vivo efficacy studies in relevant animal models of chronic inflammatory diseases, diabetes, various cancers, and neurodegenerative disorders.

-

Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion, and safety profile.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The continued investigation of this compound holds the promise of yielding novel and effective therapies for a range of debilitating diseases. This technical guide serves as a starting point for researchers to build upon the existing knowledge and unlock the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. interesjournals.org [interesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Gentian extract induces caspase-independent and mitochondria-modulated cell death [scirp.org]

- 5. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]

The Molecular Mechanisms of Gentianine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianine, a monoterpene alkaloid predominantly found in plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a primary focus on its well-documented anti-inflammatory and anti-apoptotic properties. This document summarizes key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols to facilitate further research and drug development endeavors.

Core Molecular Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of two critical cellular processes: inflammation and apoptosis. At the molecular level, it interfaces with key signaling cascades to regulate the expression and activity of proteins central to these pathways.

Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound are largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1][2]

Signaling Pathway:

This compound's intervention in the NF-κB pathway occurs at multiple levels:

-

Toll-Like Receptor 4 (TLR4) Signaling: In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to significantly decrease the expression of TLR4.[1] This upstream inhibition prevents the initiation of the downstream signaling cascade.

-

MyD88-Dependent Pathway: By downregulating TLR4, this compound consequently reduces the expression of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), which is crucial for the recruitment and activation of downstream kinases.[1]

-

NF-κB Activation: The culmination of this upstream inhibition is the suppression of NF-κB activation.[1] this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

-

Downstream Effectors: This blockade of NF-κB-mediated transcription leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][4] Furthermore, this compound has been observed to suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

-

Rho/NF-κB and TGF-β/Smad3 Pathways: In the context of arthritis, this compound has been shown to suppress the Rho/NF-κB and Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathways, further highlighting its multi-faceted anti-inflammatory action.

Signaling Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Root Extract of Gentiana macrophylla Pall. Alleviates Cardiac Apoptosis in Lupus Prone Mice | PLOS One [journals.plos.org]

- 4. The Root Extract of Gentiana macrophylla Pall. Alleviates Cardiac Apoptosis in Lupus Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

What is the safety profile and what are the toxicological studies of Gentianine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the safety profile and toxicological studies of Gentianine. The information presented herein is based on available scientific literature. It is important to note that comprehensive toxicological data for isolated this compound is limited, and this document highlights the existing data while also outlining the necessary studies for a complete safety assessment.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. The primary endpoint of such studies is typically the median lethal dose (LD50).

Quantitative Data

Published data on the acute oral toxicity of isolated this compound is scarce. However, a study involving a chronic toxicity assay in rats with the pure compound from Gentiana olivieri reported an LD50 greater than 1000 mg/kg, suggesting a low order of acute toxicity at the doses tested.[1] Another study noted the minimum lethal dose in mice via intraperitoneal injection, although the full details were not available in the reviewed literature.

Table 1: Summary of Available Acute Toxicity Data for this compound

| Test Substance | Species | Route of Administration | Endpoint | Value |

| This compound | Rat | Not Specified (in a chronic assay) | LD50 | > 1000 mg/kg[1] |

| This compound | Mouse | Intraperitoneal | Minimum Lethal Dose | Not specified |

Experimental Protocols: Acute Oral Toxicity (Based on OECD Guideline 423)

A standard methodology to assess acute oral toxicity is the Acute Toxic Class Method.

-

Test Animals: Healthy, young adult rodents (typically rats, with females often being the preferred sex) are used.

-

Housing and Acclimatization: Animals are housed under controlled environmental conditions and acclimatized to the laboratory environment before the study commences.

-

Dose Administration: The test substance is administered in a single oral dose by gavage. A stepwise procedure is employed using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in behavior for up to 14 days post-administration.

-

Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the observation period.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of a substance over a longer period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for a significant portion of the animal's lifespan.

Available Data

Specific subchronic or chronic toxicity studies on isolated this compound are not well-documented in the available literature. A chronic toxicity assay in rats that included this compound noted slight elevations in serum glutamate pyruvate transaminase and lactate dehydrogenase at higher doses, which may indicate potential effects on the liver with prolonged exposure.[1]

Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

-

Test System: The study is typically conducted in rodents (e.g., rats), including both sexes.

-

Dose Selection: A minimum of three dose levels and a control group are used. The high dose is expected to produce some toxicity but not mortality, the low dose should not elicit any adverse effects (NOAEL), and the mid-dose is set at an intermediate level.

-

Administration: The test substance is administered orally on a daily basis for 90 days.

-

In-life Assessments:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Monitored weekly.

-

Ophthalmology: Examinations are performed at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples are analyzed at termination to assess effects on blood cells and the function of major organs like the liver and kidneys.

-

-

Post-mortem Assessments:

-

Gross Necropsy: A thorough examination of all animals is conducted.

-

Organ Weights: Key organs are weighed.

-

Histopathology: Microscopic examination of a comprehensive set of tissues from the control and high-dose groups is performed.

-

Genotoxicity

Genotoxicity testing is crucial to identify substances that may cause genetic damage, which can lead to cancer or heritable diseases.

Available Data

There are no specific in vitro or in vivo genotoxicity studies for isolated this compound reported in the reviewed scientific literature.

Standard Battery of Genotoxicity Tests (Based on ICH S2(R1))